molecular formula C12H11F3N2S B12856369 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

Cat. No.: B12856369
M. Wt: 272.29 g/mol
InChI Key: CFAVLBQTJRINFY-UHFFFAOYSA-N
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Description

2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a compound that features a quinoline ring substituted with a trifluoromethyl group at the 8-position and an aminoethanethiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Amination and Thiolation: The aminoethanethiol group can be introduced through a nucleophilic substitution reaction using 2-chloroethanethiol and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiol groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the thiol group can participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid
  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 3-Amino-4-(trifluoromethyl)benzoic acid

Properties

Molecular Formula

C12H11F3N2S

Molecular Weight

272.29 g/mol

IUPAC Name

2-[[8-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-2-8-10(16-6-7-18)4-5-17-11(8)9/h1-5,18H,6-7H2,(H,16,17)

InChI Key

CFAVLBQTJRINFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NCCS

Origin of Product

United States

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